molecular formula C21H26N4O5S2 B2779931 N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-36-9

N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2779931
CAS RN: 898430-36-9
M. Wt: 478.58
InChI Key: JODHRVBJDNDXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O5S2 and its molecular weight is 478.58. The purity is usually 95%.
BenchChem offers high-quality N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Morpholine Derivatives in Drug Design

Morpholine and its derivatives have been extensively explored in medicinal chemistry for their therapeutic potentials. For example, morpholine derivatives coupled with 2-(thiophen-2-yl)dihydroquinolines have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating significant antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019). These findings highlight the potential of incorporating morpholine and thiophene structures in designing compounds with antimicrobial properties.

Tetrahydroquinoline Derivatives for Chemical Sensing

Tetrahydroquinoline structures have been utilized in the design of chemosensors, such as in the development of novel chemosensors for the selective identification of Pd2+ ions, demonstrating the versatility of tetrahydroquinoline derivatives in chemical sensing applications (Shally et al., 2020). This research underscores the functional adaptability of tetrahydroquinoline and thiophene derivatives in creating sensitive and selective detection systems for metal ions.

Morpholine and Tetrahydroquinoline in Anticancer Research

Research into morpholine and tetrahydroquinoline derivatives also extends into anticancer activity. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines, indicating moderate to high levels of antitumor activities (Fang et al., 2016). This suggests that morpholine and tetrahydroquinoline components could be beneficial in the development of new anticancer agents.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S2/c26-20(22-7-9-24-10-12-30-13-11-24)21(27)23-17-6-5-16-3-1-8-25(18(16)15-17)32(28,29)19-4-2-14-31-19/h2,4-6,14-15H,1,3,7-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODHRVBJDNDXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-morpholinoethyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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